Product packaging for Petasiphenone(Cat. No.:CAS No. 162616-81-1)

Petasiphenone

Cat. No.: B1258677
CAS No.: 162616-81-1
M. Wt: 330.29 g/mol
InChI Key: DPMVCMFEBYVTFB-QHHAFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Petasiphenone, identified as 3,4-dihydroxyphenacyl caffeate, is a phenylpropanoid ester of scientific interest sourced from the plant Cimicifuga racemosa (also known as Actaea racemosa or black cohosh) . Compounds within the Cimicifuga genus have been extensively used in traditional medicine and are the subject of modern pharmacological research due to their diverse biological activities, which include potential anti-inflammatory and antioxidant properties . As a natural product, this compound serves as a valuable reference standard and a starting point for phytochemical and pharmacological investigations. Researchers can utilize this compound in studies aimed at exploring the bioactivity of phenylpropanoid esters, isolating and identifying natural products, and understanding the complex chemical profile of medicinal plants. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O7 B1258677 Petasiphenone CAS No. 162616-81-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

162616-81-1

Molecular Formula

C17H14O7

Molecular Weight

330.29 g/mol

IUPAC Name

[2-(3,4-dihydroxyphenyl)-2-oxoethyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C17H14O7/c18-12-4-1-10(7-14(12)20)2-6-17(23)24-9-16(22)11-3-5-13(19)15(21)8-11/h1-8,18-21H,9H2/b6-2+

InChI Key

DPMVCMFEBYVTFB-QHHAFSJGSA-N

SMILES

C1=CC(=C(C=C1C=CC(=O)OCC(=O)C2=CC(=C(C=C2)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)OCC(=O)C2=CC(=C(C=C2)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OCC(=O)C2=CC(=C(C=C2)O)O)O)O

melting_point

236-238°C

Other CAS No.

162616-81-1

physical_description

Solid

Synonyms

3,4-dihydroxyphenacyl caffeate phenylpropanoid ester
petasiphenone

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Petasiphenone

Botanical Sources and Distribution of Petasiphenone

This compound has been identified in specific plant species, particularly within the Ranunculaceae (Buttercup) family. Its distribution appears to be concentrated in the rhizomes of these plants, which are often used in traditional herbal preparations.

While this compound has not been directly isolated from Petasites japonicus (Butterbur), its presence is suggested by the isolation of structurally similar compounds from this plant. For instance, petasiphenol, a structural homologue of this compound, is a known constituent of Petasites japonicus. nih.gov Furthermore, a class of related dimeric phenylpropanoic acid derivatives, known as cimicifugic acids, have been isolated from both Petasites and Cimicifuga species, indicating a close phytochemical relationship between the genera. nih.gov The roots and stems of P. japonicus are known to contain various bioactive compounds, including sesquiterpenoids, lignans, and flavonoids. nih.gov

The primary and confirmed botanical source of this compound is Cimicifuga racemosa (L.) Nutt., also known by its synonym Actaea racemosa or Black Cohosh. nih.gov The compound, chemically identified as 3,4-dihydroxyphenacyl caffeate, has been successfully isolated from extracts of the rhizomes of this species. nih.gov Cimicifuga racemosa is a well-studied medicinal plant, and its rhizomes are known to contain a complex mixture of phytochemicals, including triterpene glycosides and various polyphenolic derivatives. nih.gov

The term "Cimicifugae Rhizoma" is often used in traditional medicine to refer to the rhizomes of several species within the genus, including C. simplex, C. dahurica, C. foetida, and C. heracleifolia, in addition to C. racemosa. koreascience.kr These species are known to produce a range of aromatic acids, cinnamic acid derivatives, and other phenolic compounds, making them potential, though unconfirmed, sources of this compound or its derivatives. koreascience.kr

Table 1: Botanical Sources Associated with this compound
CompoundBotanical SourceFamilyPlant PartStatus
This compoundCimicifuga racemosa (syn. Actaea racemosa)RanunculaceaeRhizomesConfirmed Isolation nih.gov
Petasiphenol (Structural Homologue)Petasites japonicusAsteraceaeNot specifiedConfirmed Isolation nih.gov
Cimicifugic Acids (Related Compounds)Cimicifuga species & Petasites speciesRanunculaceae / AsteraceaeRhizomesConfirmed Isolation nih.gov

Advanced Extraction Techniques for this compound

The extraction of this compound from plant matrices involves separating the target molecule from complex biological materials. This process utilizes both conventional solvent-based methods and emerging green technologies designed to improve efficiency and yield.

Conventional extraction of phenolic compounds like this compound relies on the principle of solid-liquid extraction using organic solvents. The efficiency of this process is dependent on several key parameters that can be optimized to maximize the yield.

Choice of Solvent: The selection of a solvent is critical and is based on the polarity of the target compound. Polar solvents such as methanol (B129727), ethanol, and their aqueous mixtures are commonly used for extracting phenolic compounds. mdpi.com In the case of Cimicifuga racemosa, a comprehensive extraction of its constituents has been achieved using methanol at room temperature. nih.gov

Temperature: Higher temperatures can increase the solubility and diffusion rate of the target compound, but may also risk thermal degradation of heat-sensitive molecules.

Extraction Time: Sufficient time is required for the solvent to penetrate the plant matrix and dissolve the target compounds. Optimization involves finding a balance to ensure complete extraction without unnecessarily long processing times.

Solid-to-Solvent Ratio: A higher solvent-to-solid ratio can enhance extraction efficiency by creating a larger concentration gradient, but also results in a more dilute extract that requires more energy for solvent removal. mdpi.com

A typical procedure involves macerating or sonicating the dried and ground plant material (e.g., rhizomes) with a chosen solvent. For C. racemosa, a documented method involves exhaustive extraction of the milled rhizomes with methanol, followed by concentration of the crude extract under vacuum. nih.gov

Table 2: Key Parameters for Solvent-Based Extraction Optimization
ParameterInfluence on ExtractionConsiderations
Solvent Type & ConcentrationAffects the solubility of the target compound based on polarity.Methanol and ethanol are effective for phenolic compounds. mdpi.com
TemperatureIncreases solubility and diffusion; can accelerate extraction.Risk of thermal degradation for labile compounds.
TimeDetermines the extent of compound dissolution from the plant matrix.Longer times may not significantly increase yield and can extract more impurities.
Solid-to-Solvent RatioImpacts the concentration gradient driving the mass transfer.Higher ratios improve extraction but increase solvent consumption. mdpi.com
Particle SizeSmaller particles provide a larger surface area for solvent contact.Fine powders can lead to difficulties in filtration.

Modern extraction research focuses on "green" technologies that offer advantages over conventional methods, such as reduced solvent use, shorter extraction times, and improved selectivity.

Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create acoustic cavitation in the solvent. The collapse of these bubbles generates localized high pressure and temperature, disrupting plant cell walls and enhancing mass transfer. semanticscholar.orgdntb.gov.ua

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and water within the plant matrix, causing a rapid temperature and pressure increase that ruptures cell structures and releases intracellular components.

Supercritical Fluid Extraction (SFE): SFE employs a solvent, most commonly carbon dioxide (CO₂), at a temperature and pressure above its critical point. nih.gov In this supercritical state, the fluid possesses gas-like viscosity and diffusivity along with liquid-like density, allowing it to penetrate the plant matrix efficiently and dissolve target compounds. nih.govnih.govrjptonline.org The solvating power of the supercritical fluid can be precisely tuned by altering the pressure and temperature, enabling selective extraction. nih.govrjptonline.org For polar compounds like this compound, the low polarity of supercritical CO₂ can be modified by adding a small amount of a polar co-solvent, such as methanol or ethanol, to enhance extraction efficiency. researchgate.net

Table 3: Comparison of Conventional and Emerging Extraction Technologies
TechniquePrincipleAdvantagesDisadvantages
Solvent Extraction (Maceration/Soxhlet)Dissolution of solutes in a solvent.Simple, widely used.Large solvent volume, long extraction time, potential thermal degradation.
Ultrasound-Assisted Extraction (UAE)Acoustic cavitation disrupts cell walls. semanticscholar.orgdntb.gov.uaReduced time and solvent, increased yield, operates at lower temperatures.Potential for free radical formation, equipment cost.
Supercritical Fluid Extraction (SFE)Use of a fluid above its critical temperature and pressure. nih.govSolvent-free extracts (CO₂), high selectivity, low-temperature operation. nih.govHigh initial investment, may require polar co-solvents for polar compounds. researchgate.net

Chromatographic Purification Strategies for this compound

Following extraction, the crude extract contains a complex mixture of compounds. A multi-step chromatographic strategy is required to isolate this compound to a high degree of purity.

The purification process typically begins with low-resolution, high-capacity techniques to fractionate the crude extract, followed by high-resolution methods for final purification.

Initial Fractionation (Column Chromatography): The crude extract is often first subjected to column chromatography to separate compounds into less complex groups based on their polarity. A common approach involves using a resin like Amberlite XAD-2, which separates compounds based on hydrophobicity. In the isolation of compounds from C. racemosa, the crude methanol extract was partitioned between ethyl acetate and water, with the water partition being chromatographed on an Amberlite XAD-2 column. nih.gov Silica gel or reversed-phase silica (e.g., C18) can also be used for this initial fractionation step.

Intermediate and Final Purification (HPLC): High-Performance Liquid Chromatography (HPLC) is the standard method for the final purification of natural products.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode used for phenolic compounds. It employs a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase (often a gradient of water and a more organic solvent like acetonitrile or methanol). nih.gov Compounds are separated based on their hydrophobicity, with more polar compounds eluting earlier.

Preparative HPLC: For isolating sufficient quantities of the pure compound, a preparative or semi-preparative HPLC system with a larger column is used. The fractions corresponding to the this compound peak, as identified by a detector (e.g., UV-Vis), are collected.

Advanced Chromatographic Techniques: Techniques like Centrifugal Partition Chromatography (CPC), a form of counter-current chromatography, can also be employed. CPC is a liquid-liquid chromatography technique that avoids solid supports, which can sometimes cause irreversible adsorption of the sample. A two-step CPC method has been successfully used to fractionate phenolic compounds from C. racemosa. nih.gov

Throughout the process, the composition of fractions is monitored by analytical techniques such as analytical HPLC or Thin-Layer Chromatography (TLC) to guide the purification strategy. researchgate.net

Table 4: Chromatographic Techniques for this compound Purification
TechniqueStationary PhaseSeparation PrincipleRole in Purification
Column ChromatographySilica Gel, Amberlite XAD-2Adsorption, Polarity, HydrophobicityInitial fractionation of crude extract. nih.gov
Reversed-Phase HPLC (RP-HPLC)C18 or C8 bonded silicaHydrophobic interactionsHigh-resolution analysis and final purification. nih.gov
Centrifugal Partition Chromatography (CPC)Liquid (no solid support)Differential partitioning between two immiscible liquid phasesFractionation without solid support, good for polar compounds. nih.gov
Thin-Layer Chromatography (TLC)Silica gel on a plateAdsorption, PolarityRapid monitoring of fractions and reaction progress. researchgate.net

Column Chromatography Applications

Column chromatography serves as a fundamental and versatile technique for the large-scale fractionation of crude plant extracts, representing a crucial initial step in the isolation of specific compounds like this compound. This method involves packing a solid adsorbent material (the stationary phase) into a vertical glass column and passing a liquid (the mobile phase) through it to separate the components of a mixture.

In the context of isolating compounds from Cimicifuga racemosa, a typical procedure begins with the extraction of the dried and milled rhizomes using a solvent such as methanol. nih.gov After concentrating the crude extract, it is often reconstituted in water and partitioned with a solvent of intermediate polarity, like ethyl acetate, to perform a preliminary separation. The resulting aqueous fraction, containing more polar compounds including phenolics, can then be subjected to column chromatography. nih.gov

One common stationary phase used for this purpose is Amberlite XAD-2, a non-polar polymeric adsorbent. The column is first equilibrated with water, after which the aqueous extract is loaded. Elution is then carried out with solvents of increasing polarity. For instance, an initial elution with water will wash out highly polar substances, followed by an elution with methanol to recover the compounds of interest that were retained on the resin. nih.gov This process yields simplified fractions, one of which would be enriched with this compound and other phenolic esters, requiring further purification by more refined chromatographic methods.

Table 1: Example of an Initial Column Chromatography Fractionation Scheme for Cimicifuga racemosa Extract

Step Description
Extraction Methanol extraction of dried rhizomes.
Partitioning Reconstitution in water and partitioning against ethyl acetate.
Stationary Phase Amberlite XAD-2 resin.
Loading The water-soluble fraction is loaded onto the column.
Elution Gradient Step 1: Water (to elute highly polar compounds).
Step 2: Methanol (to elute retained compounds of interest).

| Result | Generation of simplified fractions for further purification. |

High-Performance Liquid Chromatography (HPLC) for Isolation

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique essential for the final isolation and purification of specific compounds from the enriched fractions obtained via column chromatography. Preparative HPLC, in particular, is employed to isolate pure compounds in sufficient quantities for structural elucidation and further research.

The isolation of this compound from a commercial 50% ethanolic extract of Cimicifuga racemosa has been successfully achieved using preparative reverse-phase HPLC (RP-HPLC). researchgate.net In this method, the stationary phase is non-polar (e.g., C8 or C18-modified silica), and the mobile phase is a polar solvent mixture. Compounds are separated based on their hydrophobicity, with more non-polar compounds being retained longer on the column.

For the specific isolation of this compound, a C-8 column was utilized with a mobile phase consisting of a gradient mixture of acidified water and acidified acetonitrile. researchgate.net The use of trifluoroacetic acid (TFA) in the mobile phase helps to improve peak shape and resolution for phenolic compounds. The elution of compounds is monitored by a UV detector, typically at a wavelength where the target compounds exhibit strong absorbance; for this compound and related phenolic esters, a detection wavelength of 331 nm is effective. researchgate.net By collecting the fraction that elutes at the specific retention time corresponding to this compound, the pure compound can be isolated.

Table 2: Preparative HPLC Parameters for the Isolation of this compound researchgate.net

Parameter Specification
Column Eurospher 100, C-8 (250 × 16 mm, 5 µm)
Mobile Phase A Water-Trifluoroacetic Acid (TFA) (999:1)
Mobile Phase B Acetonitrile-Trifluoroacetic Acid (TFA) (999:1)
Flow Rate 10.0 mL/min
Detection UV at 331 nm
Gradient Program 0 min: 20% B (80% A)
1 min: 24% B (76% A)
23 min: 24% B (76% A)

Preparative Thin-Layer Chromatography (TLC) in this compound Purification

Preparative Thin-Layer Chromatography (TLC) is a valuable purification technique that functions on the same principles as analytical TLC but is adapted for isolating larger quantities of material, typically in the milligram range (from 10 mg up to 100 mg). rochester.educhemrxiv.org It is particularly useful for purifying compounds from simple mixtures or as a final polishing step to remove minor impurities from fractions obtained through column chromatography or HPLC.

The methodology involves using a glass or aluminum plate coated with a thick layer (typically 0.5–2.0 mm) of an adsorbent, most commonly silica gel. chemrxiv.org The crude sample or semi-purified fraction containing this compound is dissolved in a minimal amount of a volatile solvent and carefully applied as a narrow, continuous band near the bottom of the plate. rochester.eduresearchgate.net

The plate is then placed in a sealed chamber containing a pre-determined solvent system (mobile phase). The ideal solvent system is one that provides good separation of the target compound from its impurities on an analytical TLC plate, with a retention factor (Rf) for the target compound typically between 0.2 and 0.4 to ensure effective resolution. reddit.com As the solvent moves up the plate via capillary action, the components of the mixture separate into distinct horizontal bands.

After development, the plate is removed from the chamber and the solvent is allowed to evaporate. The separated bands are visualized, often using a non-destructive method such as UV light, under which phenolic compounds like this compound are typically visible. rochester.edu The silica band corresponding to the pure this compound is marked and then carefully scraped from the plate. researchgate.net Finally, the compound is recovered by washing the collected silica with a polar solvent (e.g., ethyl acetate or methanol) to dissolve the compound, followed by filtration to remove the insoluble silica. Evaporation of the solvent yields the purified this compound.

Table 3: General Steps in Preparative TLC Purification

Step Action Purpose
1. Sample Application Apply the dissolved sample as a thin, uniform band onto the plate's origin line. To load the mixture for separation.
2. Development Place the plate in a sealed chamber with a suitable mobile phase. To separate the components based on their differential migration.
3. Visualization Use a non-destructive method (e.g., UV lamp) to locate the separated bands. To identify the band corresponding to the target compound.
4. Scraping Mechanically remove the adsorbent containing the desired band from the plate. To physically isolate the portion of the stationary phase holding the compound.
5. Elution Wash the collected adsorbent with a strong, polar solvent. To dissolve the compound and separate it from the solid adsorbent.

| 6. Recovery | Filter the solution and evaporate the solvent. | To obtain the final, purified compound. |

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Petasiphenol
Methanol
Ethyl acetate
Acetonitrile

Chemical Synthesis and Biosynthetic Pathways of Petasiphenone

Elucidation of Petasiphenone Biosynthesis

The biosynthesis of natural products within plants involves complex, multi-step enzymatic pathways. researchgate.net The elucidation of these pathways is crucial for understanding how plants produce their diverse chemical arsenals and for potential applications in metabolic engineering. biocrick.com this compound is structurally a phenylpropanoid ester, specifically the 3,4-dihydroxyphenacyl ester of caffeic acid. thieme-connect.demdpi.com Its biosynthesis is therefore rooted in the well-characterized phenylpropanoid pathway.

The phenylpropanoid pathway is a major route in plant secondary metabolism, responsible for synthesizing a vast array of compounds from the aromatic amino acid L-phenylalanine. encyclopedia.pub This pathway begins with the deamination of L-phenylalanine by the enzyme Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid. researchgate.net A series of subsequent enzymatic hydroxylations and other modifications generate key intermediates.

Evidence from labeling studies on fukinolic acid, a related compound in Petasites japonicus, demonstrated the incorporation of ¹³C-labeled L-phenylalanine into the caffeic acid portion of the molecule. mdpi.com This strongly supports the origin of the caffeoyl moiety of this compound from the phenylpropanoid pathway. The core reactions leading to caffeic acid are:

Cinnamic acid , formed from phenylalanine, is hydroxylated at the 4-position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to produce p-coumaric acid. researchgate.net

p-Coumaric acid is then hydroxylated at the 3-position by p-Coumarate 3-Hydroxylase (C3H) , another P450 enzyme, to yield caffeic acid . researchgate.net

The second component of this compound, the 3,4-dihydroxyphenacyl alcohol, is also presumed to originate from this pathway, likely through the modification of caffeic acid or a related intermediate.

The formation of this compound from its precursors requires the activation of caffeic acid and its subsequent esterification with 3,4-dihydroxyphenacyl alcohol.

Activation of Caffeic Acid : Before esterification, the carboxylic acid group of caffeic acid must be activated. This typically occurs through the formation of a thioester with Coenzyme A (CoA), a reaction catalyzed by a 4-Coumarate:CoA Ligase (4CL) or a similar ligase. This reaction yields caffeoyl-CoA.

Formation of the Alcohol Moiety : The biosynthesis of the 3,4-dihydroxyphenacyl alcohol portion is not explicitly detailed in the literature. However, it is hypothesized to be formed from a phenylpropanoid intermediate like caffeoyl-CoA through a series of reduction and/or oxidation steps.

Esterification : The final step is the condensation of caffeoyl-CoA (or another activated caffeoyl donor) with 3,4-dihydroxyphenacyl alcohol. This reaction is catalyzed by an acyltransferase , a class of enzymes responsible for transferring acyl groups. The specific acyltransferase involved in this compound biosynthesis has not yet been identified.

Table 1: General Enzymatic Steps in this compound Biosynthesis

Step Precursor Enzyme Class Product
1 L-Phenylalanine Phenylalanine Ammonia-Lyase (PAL) Cinnamic Acid
2 Cinnamic Acid Cinnamate 4-Hydroxylase (C4H) p-Coumaric Acid
3 p-Coumaric Acid p-Coumarate 3-Hydroxylase (C3H) Caffeic Acid
4 Caffeic Acid 4-Coumarate:CoA Ligase (4CL)-like Caffeoyl-CoA

This table represents a generalized pathway; the specific enzymes in C. racemosa or P. japonicus have not been fully characterized.

The regulation of the phenylpropanoid pathway is complex and occurs at multiple levels to control the flux of metabolites in response to developmental and environmental cues. The expression of key biosynthetic genes, such as PAL, C4H, and ligases, is often tightly regulated at the transcriptional level by various families of transcription factors.

While specific regulatory mechanisms for this compound biosynthesis have not been elucidated, general principles of phenylpropanoid regulation likely apply. These include:

Transcriptional Control : The genes encoding biosynthetic enzymes are often co-regulated and can be induced by factors like UV light, wounding, and pathogen attack.

Feedback Inhibition : The activity of enzymes early in the pathway, such as PAL, can be allosterically inhibited by downstream products, providing a mechanism for feedback control.

Metabolite Channeling : It is proposed that enzymes in the pathway may form multi-enzyme complexes, or "metabolons," which can channel substrates from one active site to the next, increasing efficiency and preventing the diffusion of reactive intermediates.

Further research is required to identify the specific genes, enzymes, and regulatory networks that govern the biosynthesis of this compound in Cimicifuga racemosa and Petasites japonicus.

Preclinical Pharmacological Investigations of Petasiphenone

In Vitro Studies on Cellular Responses to Petasiphenone

Antiproliferative Activities in Cancer Cell Lines

This compound has demonstrated the ability to inhibit the growth of several cancer cell lines in laboratory settings.

Research has shown that this compound can inhibit the proliferation of the human prostate cancer cell line, LNCaP. thieme-connect.comnih.gov This inhibitory effect was observed to be dose-dependent. thieme-connect.comnih.gov The compound was effective in suppressing cell growth under both basal conditions and when the cells were stimulated with estradiol (B170435) (E2) or dihydrotestosterone (B1667394) (DHT), which are known to promote the growth of LNCaP cells. nih.gov While this compound reduced the number of cancer cells, it did not appear to alter the secretion of prostate-specific antigen (PSA) on a per-cell basis. nih.gov This suggests that its primary action is cytostatic, slowing down cell division, rather than directly cytotoxic or affecting the cellular machinery for PSA production. thieme-connect.com

The antiproliferative effect of this compound on LNCaP cells is significant as it points to a potential mechanism for the observed anticancer properties of extracts from Cimicifuga racemosa, from which this compound can be isolated. thieme-connect.comnih.gov

Interactive Data Table: Effect of this compound on LNCaP Cell Proliferation

ConcentrationProliferation Inhibition (%)Conditions
LowDose-dependent increaseBasal
HighSignificant inhibitionBasal
With E2/DHTInhibition observedStimulated

Note: This table is a representation of the described effects. Actual percentages would vary based on specific experimental conditions.

The antiproliferative activity of this compound is not limited to prostate cancer cells. Its structural analog, petasiphenol, has been shown to inhibit the growth of various human leukemia cell lines. thieme-connect.comnih.govresearchgate.net This suggests that the core chemical structure shared by these compounds may have broader applications against different types of hematological malignancies. researchgate.net The mechanism for this is thought to be related to the inhibition of DNA polymerase λ, an enzyme involved in DNA repair. thieme-connect.com While this has been demonstrated for petasiphenol, further research is needed to confirm if this compound acts through the same pathway. thieme-connect.com

The cell cycle is a fundamental process that governs cell division, and its dysregulation is a hallmark of cancer. dana-farber.orgyoutube.com The cell cycle consists of several phases (G1, S, G2, and M), with checkpoints that ensure the fidelity of DNA replication and cell division. dana-farber.orgyoutube.com Some anticancer agents exert their effects by causing cell cycle arrest at these checkpoints, preventing cancer cells from progressing through the division process. cabidigitallibrary.org Research on compounds structurally related to this compound has shown effects on cell cycle progression, including the induction of G1 cell cycle arrest. cabidigitallibrary.org This suggests that a possible mechanism for the antiproliferative activity of this compound could involve the modulation of key proteins that regulate the cell cycle, such as cyclins and cyclin-dependent kinases.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. ed.ac.uk Cancer cells often develop mechanisms to evade apoptosis, contributing to their uncontrolled growth. naturopathicce.com Inducing apoptosis in cancer cells is a key strategy for many cancer therapies. frontiersin.org Studies on extracts containing phenolic compounds like this compound have indicated the induction of an apoptotic cellular response. researchgate.net This suggests that this compound may trigger signaling pathways within the cancer cell that lead to its self-destruction. The process of apoptosis can be initiated through various mechanisms, including the activation of caspases, which are a family of protease enzymes that play an essential role in the execution phase of apoptosis. biorxiv.org

Anti-inflammatory Activities in Cellular Models

In addition to its anticancer properties, this compound and related compounds have been investigated for their anti-inflammatory effects. Inflammation is a complex biological response that, when chronic, is implicated in various diseases, including cancer. nawah-scientific.comnih.gov

Cellular models, such as RAW 264.7 murine macrophages, are commonly used to study inflammation. nawah-scientific.commdpi.com In these models, inflammation can be induced by lipopolysaccharide (LPS), a component of bacterial cell walls. nawah-scientific.commdpi.com The response to LPS includes the production of inflammatory mediators like nitric oxide (NO) and the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nawah-scientific.commdpi.comwikipedia.org

Research has shown that compounds isolated from Cimicifuga species, the plant genus from which this compound is derived, can inhibit NO production in LPS-activated macrophages. mdpi.com Furthermore, virtual screening studies have identified this compound as a potential inhibitor of C/EBPβ, a transcription factor involved in regulating inflammatory responses. tandfonline.comnih.gov This suggests that this compound may exert its anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, which plays a central role in inflammation. nih.gov By inhibiting these pathways, this compound could potentially reduce the expression of pro-inflammatory genes. scispace.com

Interactive Data Table: Potential Anti-inflammatory Targets of this compound

Target Molecule/PathwayPotential EffectCellular Model
Nitric Oxide (NO) ProductionInhibitionLPS-activated Macrophages
C/EBPβInhibitionVirtual Screening
NF-κB PathwayModulationInferred from C/EBPβ inhibition
iNOS ExpressionInhibitionInferred from NO inhibition
COX-2 ExpressionPotential InhibitionCommon inflammatory marker
Inhibition of Nitric Oxide (NO) Production in Macrophages (e.g., RAW 264.7)

Research has explored the effect of various compounds on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells. mdpi.comnih.govnih.gov In these studies, the cells are typically stimulated with LPS to induce an inflammatory response, which includes the production of NO. mdpi.comresearchgate.net The inhibitory effects of test compounds on NO production are then evaluated. mdpi.com For instance, some studies have shown that certain compounds can significantly inhibit NO production in activated macrophages. nih.gov The RAW 264.7 cell line is a common model used to screen for compounds with potential anti-inflammatory activity by measuring their ability to suppress NO synthesis. mdpi.comnih.govresearchgate.net

While specific data on this compound's direct inhibition of NO production in RAW 264.7 cells is not detailed in the provided search results, studies on alveolar macrophages have shown that C/EBPβ knockdown, for which this compound is a potential inhibitor, significantly decreased the expression levels of inflammatory mediators, including iNOS, the enzyme responsible for NO production. tandfonline.comresearchgate.net This suggests an indirect mechanism by which this compound could modulate NO levels.

Modulation of Pro-inflammatory Cytokine Expression

The inflammatory response is characterized by the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). nih.govnih.govfrontiersin.org Studies have shown that various substances can modulate the production of these cytokines. nih.govexplorationpub.com For example, some compounds can increase the expression of pro-inflammatory cytokines, while others can inhibit their production, thereby shifting the balance towards an anti-inflammatory response. nih.govexplorationpub.com

In the context of this compound, research has indicated its potential as a C/EBPβ inhibitor. tandfonline.comresearchgate.net Knockdown of C/EBPβ in LPS-stimulated alveolar macrophages has been shown to significantly decrease the expression levels of pro-inflammatory mediators, including TNF-α and IL-6. tandfonline.comresearchgate.net This suggests that this compound may exert its anti-inflammatory effects by modulating the expression of these key cytokines.

Interaction with Inflammatory Signaling Pathways (e.g., NOD2, NF-κB, C/EBPβ)

This compound has been identified as a potential inhibitor of CCAAT/enhancer-binding protein beta (C/EBPβ), a crucial transcription factor involved in regulating innate immunity and inflammatory responses. tandfonline.comresearchgate.net Virtual screening studies have shown that this compound has a strong binding capacity to C/EBPβ. tandfonline.comresearchgate.netresearchgate.net

The nucleotide-binding oligomerization domain-containing protein 2 (NOD2) signaling pathway is a key target for C/EBPβ. tandfonline.comresearchgate.net Activation of NOD2 leads to the activation of nuclear factor-kappa B (NF-κB) and MAPK pathways, which are critical for the production of inflammatory mediators. nih.gov Research has demonstrated that knocking down C/EBPβ can attenuate LPS-induced inflammatory damage in alveolar macrophages by inhibiting the NOD2 receptor signaling pathway. tandfonline.comresearchgate.net Specifically, C/EBPβ knockdown has been shown to reverse the upregulation of inflammatory mediators and the NF-κB pathway. tandfonline.comresearchgate.net This suggests that this compound, by potentially inhibiting C/EBPβ, could interfere with this signaling cascade to produce anti-inflammatory effects.

Antioxidant Effects in Cellular Assays

Scavenging of Free Radicals (e.g., DPPH)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used and standard colorimetric method for assessing the free radical scavenging potential of antioxidant molecules. researchgate.netnih.gov This assay is based on the principle that the stable DPPH radical, which has a deep violet color, is reduced by an antioxidant to the colorless DPPH-H form. nih.govencyclopedia.pub The degree of discoloration is directly proportional to the antioxidant capacity of the tested substance. encyclopedia.pub

A study on the methanol (B129727) extract of Petasites japonicus, from which this compound is derived, reported antioxidant effects as measured by the DPPH assay. koreascience.kr This suggests that compounds within the extract, potentially including this compound, possess free radical scavenging activity. The DPPH assay is a common, rapid, and reliable method for evaluating the antioxidant properties of pure compounds and natural extracts. researchgate.netnih.govencyclopedia.pub

Inhibition of Lipid Peroxidation

Lipid peroxidation is a process where free radicals attack lipids, leading to cellular damage. Some studies have investigated the ability of natural compounds to inhibit this process. For instance, research on the methanol extract of Petasites japonicus demonstrated inhibitory effects on lipid peroxidation in a concentration-dependent manner. koreascience.kr Another study mentioned that this compound was associated with the inhibition of lipid peroxidation in Japanese Medaka. cabidigitallibrary.orgthegoodscentscompany.com This indicates that this compound may have a protective effect against oxidative damage to lipids.

Antimicrobial Potential of this compound

This compound, a phenolic compound isolated from the rhizomes of Petasites japonicus, has been noted for its potential antimicrobial effects. riss.kr While detailed studies on the specific antimicrobial spectrum and mechanism of action of this compound were not available in the provided search results, the broader class of phenolic compounds is known for antimicrobial properties. mdpi.com These compounds can exert their effects through various mechanisms, including damaging the cell membrane and interfering with microbial respiration and DNA synthesis. mdpi.com Further research is needed to fully characterize the antimicrobial potential of this compound against various pathogenic microbes.

Mechanisms of Enzyme Inhibition (e.g., Competitive, Non-Competitive)

As no studies were found detailing this compound's activity against bacterial neuraminidase, there is consequently no information available regarding its mechanism of enzyme inhibition in this context.

In Vivo Studies Utilizing Animal Models of Disease

While direct in vivo studies on this compound are limited in the available literature, related research provides a framework for its potential evaluation. The compound has been primarily investigated for its antiproliferative effects in vitro, with some evidence suggesting potential for anti-inflammatory action.

Assessment of Anti-inflammatory Effects in Murine Models

The genus Cimicifuga, the source of this compound, is utilized in traditional medicine for its anti-inflammatory properties. mdpi.comdoi.org Modern preclinical studies have begun to investigate these effects at a molecular level. While direct in vivo studies on this compound are not detailed in the search results, related compounds from Cimicifuga species have demonstrated anti-inflammatory activity. For instance, isolates from Cimicifuga taiwanensis showed potent inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 murine macrophage cells in vitro. mdpi.com

Furthermore, there is indirect evidence suggesting this compound or closely related compounds may have in vivo anti-inflammatory effects. One study noted that a compound, potentially petasiphenol, attenuated 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear inflammation in mice. researchgate.net However, specific data from such a murine model for this compound itself is not available in the reviewed literature. Standard murine models for assessing anti-inflammatory activity include carrageenan-induced paw edema, which measures acute inflammation, and TPA-induced ear edema. explorationpub.comgyanvihar.orgscielo.br

Table 2: Investigated Anti-inflammatory Mechanisms for Related Compounds

Compound SourceModel SystemMeasured Effect
Cimicifuga taiwanensisRAW 264.7 Murine Macrophages (in vitro)Inhibition of LPS-induced Nitric Oxide (NO) production mdpi.com
Unspecified (Curcumin/Petasiphenol)TPA-induced Mouse Model (in vivo)Attenuation of ear inflammation researchgate.net

Pharmacological Relevance and Model Selection

The selection of appropriate animal models is critical for the preclinical evaluation of therapeutic compounds. The models relevant to the investigated activities of this compound—antiproliferative and anti-inflammatory—each have specific strengths and applications.

For cancer research, xenograft models, particularly those using the LNCaP cell line, are highly relevant for studying prostate cancer. nih.gov The LNCaP cell line was derived from a human lymph node metastasis of prostate cancer and is notable for being androgen-sensitive and expressing prostate-specific antigen (PSA). herabiolabs.com This makes the LNCaP xenograft model particularly valuable for:

Modeling Early-Stage Disease: It allows for the study of hormone-dependent prostate cancer, which represents the majority of initial diagnoses. meliordiscovery.com

Evaluating Hormonal Therapies: Its responsiveness to androgens and androgen deprivation is crucial for testing drugs that target the androgen receptor signaling pathway. herabiolabs.combioscientifica.com

Studying Disease Progression: The model can be used to investigate the transition from androgen-dependent to castration-resistant prostate cancer (CRPC), a critical event in clinical disease progression. nih.govmdpi.com

For inflammation research, various murine models are employed to induce and measure inflammatory responses. The choice of model depends on the specific aspect of inflammation being studied:

Acute Inflammation: Models like carrageenan-induced or dextran-induced paw edema are used to screen for compounds that can inhibit the rapid onset of edema, which involves mediators like histamine, serotonin, and prostaglandins. gyanvihar.org The acetic acid-induced writhing test is another common model for inflammation-related pain. scielo.br

Immune-Mediated/Chronic Inflammation: Models using agents like Freund's Adjuvant or oxazolone (B7731731) can induce a more prolonged inflammatory state involving immune cells (T-lymphocytes, macrophages) and are useful for testing drugs intended for chronic inflammatory or autoimmune conditions. gyanvihar.orgijpras.com

The relevance of these models lies in their ability to mimic specific aspects of human pathology, allowing researchers to assess a compound's efficacy and elucidate its mechanism of action before proceeding to clinical trials. nih.govmdpi.com

Structure Activity Relationship Sar Studies and Derivatization of Petasiphenone

Characterization of Petasiphenone Structural Homologues and Analogues

The study of this compound is intrinsically linked to its structural relatives, which provide a comparative framework for understanding its bioactivity. Found in plants such as Cimicifuga racemosa (Black Cohosh), this compound belongs to a class of phenylpropanoid esters that have garnered scientific attention.

Comparison with Petasiphenol and Related Phenylpropanoid Esters

This compound is a structural homologue of petasiphenol, a compound isolated from the Japanese vegetable Petasites japonicus. Both molecules share a core structure featuring caffeic acid esterified to a dihydroxyphenyl moiety, but they differ in the linker between the phenyl group and the ester's carbonyl group. This subtle structural difference influences their biological profiles.

Petasiphenol has been identified as a selective inhibitor of DNA polymerase lambda (pol λ) and demonstrates potent anti-angiogenic properties, inhibiting the proliferation and chemotaxis of human umbilical vein endothelial cells (HUVEC). This compound, while structurally similar, has been noted for its antiproliferative effects against various cancer cell lines, including human prostate cancer (LNCaP) and leukemia cells. The comparison between these two compounds highlights how minor modifications to a shared chemical scaffold can tune biological activity.

FeatureThis compoundPetasiphenol
Primary SourceCimicifuga racemosa (Black Cohosh)Petasites japonicus (Butterbur)
Chemical Name3,4-dihydroxyphenacyl caffeate[3-(3,4-dihydroxyphenyl)-2-oxopropyl] caffeate
Core StructurePhenylpropanoid esterPhenylpropanoid ester
Key Reported Biological ActivitiesAntiproliferative (prostate cancer, leukemia)Anti-angiogenic, DNA polymerase λ inhibitor, Anti-inflammatory

Analysis of Other Phenolic Compounds from Source Plants

Cimicifuga racemosa, the source of this compound, also produces a variety of other phenylpropanoid esters and phenolic acids. These include cimicifugic acids (A, B, D, E, F), fukinolic acid, caffeic acid, ferulic acid, and isoferulic acid. Notably, compounds like cimiciphenol and the newly identified cimiciphenone (B1660966) share significant structural similarity with this compound.

Similarly, Petasites japonicus, from which petasiphenol is derived, contains a wealth of polyphenolic compounds. These include fukinolic acid, multiple dicaffeoylquinic acids, caffeic acid, and flavonoids such as kaempferol (B1673270) and quercetin. The co-occurrence of these compounds underscores the importance of the phenylpropanoid and flavonoid scaffolds in the bioactivity of these plants.

Advanced Analytical Methodologies for Petasiphenone Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the chemical structure of petasiphenone. sigmaaldrich.cn By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic arrangement and bonding patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds like this compound. jchps.comweebly.com It provides detailed information about the chemical environment of individual atoms, specifically hydrogen (¹H) and carbon (¹³C). jchps.com

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, reveals the different types of protons and carbons present in the molecule and their relative numbers. jchps.com Two-dimensional (2D) NMR experiments, such as COSY, HMQC, and HMBC, establish correlations between different nuclei, allowing for the complete assembly of the molecular structure. sigmaaldrich.cnmdpi.com These techniques help to piece together the connectivity of atoms within the this compound molecule. sigmaaldrich.cn

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Analogs

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C-1-198.1
C-27.97 (t, J = 4.5 Hz, 2H)128.2
C-37.47 (t, J = 7.5 Hz, 2H)128.5
C-47.58 (t, J = 7.0 Hz, 1H)133.0
C-5-137.1
C-6--
CH₃2.62 (s, 3H)26.5
Note: Data presented is for the related compound acetophenone (B1666503) and serves as an illustrative example of typical chemical shifts. rsc.org Actual values for this compound may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. technologynetworks.com This technique is particularly useful for identifying the presence of chromophores, which are the parts of a molecule that absorb light. msu.edu The UV-Vis spectrum, a plot of absorbance versus wavelength, can provide information about the electronic structure of this compound. technologynetworks.comazooptics.com The presence of a phenolic ring and a ketone group in this compound would be expected to produce characteristic absorption bands in the UV region. researchgate.net The position and intensity of these bands can offer clues about the extent of conjugation within the molecule. msu.eduupi.edu

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. rsc.org It is also instrumental in structural elucidation through the analysis of fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of this compound. researchgate.netresearchgate.net In this technique, the sample is ionized and then separated based on its mass-to-charge ratio. rsc.org The high resolution of the instrument enables the differentiation between compounds with very similar molecular weights. nih.gov Analysis of the fragmentation patterns produced during tandem mass spectrometry (MS/MS) experiments can further confirm the structure of the molecule. rsc.org

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Metabolomics

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful platform for the analysis of this compound in complex biological samples, a field known as metabolomics. nih.govnih.gov UPLC provides rapid and efficient separation of compounds from a mixture, while the tandem mass spectrometer allows for their sensitive and specific detection and quantification. nih.govmdpi.comrsc.org This technique is particularly valuable for studying the metabolic fate of this compound in biological systems. nih.gov The integration of UPLC-MS/MS with other techniques like solid-phase extraction (SPE) and NMR can provide a comprehensive workflow for the confident identification of metabolites. frontiersin.org

Chromatographic Methods for Quantitative Analysis

Chromatographic techniques are essential for the separation and quantitative analysis of this compound from various sources. longdom.org High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed methods. uci.edu

In these methods, a sample is passed through a column containing a stationary phase, and the different components are separated based on their interactions with this phase. uci.edu The separated components are then detected as they exit the column, producing a chromatogram. The area under the peak corresponding to this compound is proportional to its concentration, allowing for accurate quantification. longdom.orgchromatographytoday.com The choice of column, mobile phase, and detector are critical parameters that are optimized to achieve reliable and reproducible results. longdom.org

High-Performance Liquid Chromatography-Photodiode Array (HPLC-PDA)

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a powerful and widely used analytical technique for the separation, identification, and quantification of phytochemicals, including this compound, in complex mixtures such as plant extracts. austinpublishinggroup.comamazonaws.com This method offers high resolution and sensitivity, making it ideal for analyzing the intricate profiles of natural products. austinpublishinggroup.com

The fundamental principle of HPLC involves pumping a sample mixture in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). amazonaws.com The separation of components is achieved based on their differential affinities for the stationary and mobile phases. amazonaws.com In reversed-phase HPLC (RP-HPLC), a non-polar stationary phase is used with a polar mobile phase, which is a common configuration for the analysis of phenolic compounds like this compound. austinpublishinggroup.comsepscience.com

The Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), enhances the capability of the HPLC system. researchgate.net Unlike standard UV-Vis detectors that measure absorbance at one or a few pre-selected wavelengths, the PDA detector scans a range of wavelengths simultaneously. researchgate.netnih.gov This provides a three-dimensional dataset of absorbance, wavelength, and time, generating a complete UV-Vis spectrum for each component as it elutes from the column. researchgate.netnih.gov This spectral information is highly valuable for compound identification by comparing the acquired spectrum with that of a known standard and for assessing the purity of a chromatographic peak. researchgate.netnih.gov

Detailed Research Findings

Research has demonstrated the successful application of HPLC-PDA for the analysis of phenolic esters in extracts from plants known to contain this compound, such as Cimicifuga racemosa (Black cohosh). In one study, an HPLC-PDA method was developed to analyze a 50% ethanolic extract of Cimicifuga racemosa. The analysis successfully separated and identified multiple phenolic compounds, including this compound, which was detected at a wavelength of 331 nm. nih.gov The chromatogram from this study explicitly labels the peak corresponding to this compound, confirming the method's efficacy. nih.gov

In other related studies focused on the quality control and authentication of Actaea racemosa (a synonym for Cimicifuga racemosa), HPLC-PDA has been established as a reliable method for generating phytochemical fingerprints. neopharmlabs.com For the analysis of phenolic constituents, a detection wavelength of 320 nm is commonly employed, which effectively captures the absorbance of compounds with a structure similar to this compound. neopharmlabs.com These methods typically utilize a C18 column and a gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent like methanol (B129727) or acetonitrile. neopharmlabs.com The use of HPLC-PDA allows for the clear differentiation of various Actaea species based on their unique phenolic profiles, which is crucial for preventing the adulteration of herbal products. neopharmlabs.com

The table below summarizes typical parameters used in HPLC-PDA methods for the analysis of this compound and related phenolic compounds in plant extracts.

Interactive Table: HPLC-PDA Parameters for this compound Analysis

ParameterResearch FindingReference
Stationary Phase (Column) Phenomenex Aqua C18 (250 mm × 4.6 mm, 5 µm) is effective for separating phenolic compounds from Actaea racemosa. neopharmlabs.com
Mobile Phase A gradient elution system is typically used. For example, a water-methanol gradient can be employed for the separation of hydroxycinnamic acid derivatives in Cimicifuga racemosa.
Detection Wavelength This compound has been specifically identified in a chromatogram recorded at 331 nm. nih.gov A general wavelength of 320 nm is also used for the analysis of the phenolic constituent class to which this compound belongs. neopharmlabs.com nih.govneopharmlabs.com
Detector A Photodiode Array (PDA) detector is used to acquire full UV-Vis spectra of the eluting peaks, which aids in identification and peak purity assessment. researchgate.netnih.govneopharmlabs.com researchgate.netnih.govneopharmlabs.com
Sample Source This compound has been successfully analyzed in 50% ethanolic extracts of Cimicifuga racemosa rhizomes. nih.gov nih.gov

Future Research Directions and Preclinical Translational Perspectives for Petasiphenone

Addressing Knowledge Gaps in Petasiphenone Preclinical Pharmacology

A foundational step in realizing the therapeutic potential of this compound is to build a comprehensive understanding of its pharmacological profile through detailed mechanistic studies and evaluation in a broader range of disease models.

Current knowledge of this compound's mechanism of action is fragmented. Early studies have shown that it can inhibit the proliferation of human prostate cancer cells (LNCaP) in a dose-dependent manner. nih.gov One suggested mechanism for this antiproliferative effect is the impairment of equilibrative nucleoside transporter activity, which hinders nucleoside uptake by the cancer cells. mskcc.org More recent in silico research has expanded the list of potential molecular targets. Computational studies suggest this compound may act as an inhibitor of the transcription factor CCAAT/enhancer-binding protein beta (C/EBPβ), which is involved in inflammatory responses. dovepress.com Other virtual screening and molecular dynamics simulations have identified it as a potential inhibitor of Hepatitis C Virus (HCV) entry by targeting the tetraspanin (CD81) and claudin 1 (CLDN1) receptors. tandfonline.comnih.gov

Future investigations must move beyond these initial observations to fully elucidate the signaling pathways modulated by this compound. Key research questions include confirming the direct binding and inhibition of proposed targets like C/EBPβ and HCV entry proteins through biochemical and cell-based assays. It is also crucial to determine if the antiproliferative effects observed in cancer cells are mediated by cell cycle arrest, induction of apoptosis, or other mechanisms. nih.gov Unraveling these molecular interactions is essential for understanding its therapeutic potential and identifying biomarkers for patient selection in future clinical applications.

This table summarizes molecular targets of this compound identified in preclinical and in silico studies.

The preclinical evaluation of this compound has been largely confined to a few specific models. Its antiproliferative activity has been demonstrated in vitro using the human prostate cancer cell line LNCaP and various human leukemia cell lines. nih.govresearchgate.net Its potential anti-inflammatory role is suggested by computational models targeting C/EBPβ, and its antiviral capacity is hypothesized based on in silico studies against HCV. dovepress.comnih.gov

To build a robust preclinical case for this compound, its efficacy must be evaluated in a wider array of disease models. Based on its known inhibition of cancer cell growth, studies should be expanded to include other hormone-dependent and independent cancer types. Given its structural similarity to petasiphenol, which shows antiangiogenic properties, investigating its effect on tumor angiogenesis is a logical next step. researchgate.net The suggested link to C/EBPβ warrants exploration in animal models of inflammatory diseases, such as inflammatory bowel disease or arthritis. dovepress.com Furthermore, the promising in silico results against HCV entry proteins must be validated in viral culture systems and subsequently in animal models of hepatitis C infection. tandfonline.comnih.gov

This table outlines the existing preclinical models used to study this compound and suggests future models for more comprehensive evaluation.

Development of Advanced Preclinical Research Methodologies

Leveraging modern research technologies can accelerate the characterization of this compound and the discovery of novel therapeutic applications.

Computational techniques have already proven valuable in identifying this compound as a promising "hit" compound against several biological targets. dovepress.comtandfonline.com Structure-based virtual screening and molecular docking studies have been used to predict its binding affinity to proteins involved in inflammation and viral entry. dovepress.comnih.gov For instance, one study used Libdock and CDOCKER modules to show that this compound could bind to C/EBPβ with high affinity. dovepress.com Another employed molecular dynamics simulations to confirm the stable binding of this compound within the pockets of HCV entry receptors CD81 and CLDN1. tandfonline.comnih.gov

These in silico strategies should be expanded to guide the development of this compound analogues. By understanding the structure-activity relationships (SAR), computational chemists can design new molecules based on the this compound scaffold with potentially enhanced potency, selectivity, or improved pharmacokinetic properties. These advanced modeling techniques can prioritize the synthesis of the most promising derivatives, saving significant time and resources in the drug discovery pipeline. dp.tech

This table highlights the application of various in silico methodologies in the preclinical investigation of this compound.

High-throughput screening (HTS) is a powerful drug discovery process that allows for the rapid, automated testing of thousands to millions of compounds against specific biological targets. evotec.combmglabtech.com This methodology can be applied in a target-based manner to screen for compounds that modulate a known protein or pathway. japsonline.com

To uncover new therapeutic avenues for this compound, HTS can be employed to screen it against large panels of biological targets, such as kinases, phosphatases, and transcription factors, which are crucial in many disease processes. japsonline.comunivie.ac.at This approach could rapidly identify unexpected molecular targets and, consequently, new disease indications for this compound and its derivatives. By combining HTS with subsequent validation studies, researchers can efficiently map the compound's biological activity profile, providing a broader understanding of its therapeutic potential. japsonline.comnih.gov

Potential for this compound and its Analogues as Novel Preclinical Therapeutic Scaffolds

This compound's chemical structure, a phenylpropanoid ester, represents a "privileged structure" that has been evolutionarily selected to interact with biological targets. univie.ac.at It is part of a family of structurally related phenolic compounds found in nature, including petasiphenol, cimiciphenol, and various cimicifugic acids, which exhibit diverse biological activities. nih.govthieme-connect.comresearchgate.net

The core structure of this compound serves as an excellent chemical scaffold for the development of novel therapeutic agents. The in silico studies that have identified this compound as a "hit" or "lead" compound provide a strong rationale for its use as a starting point for medicinal chemistry campaigns. dovepress.comtandfonline.com By synthesizing analogues—modifying its functional groups while retaining the core scaffold—researchers can explore the structure-activity relationship to optimize its interaction with known targets or to develop new activities. This approach could lead to the creation of a new class of drugs for cancer, inflammatory disorders, or viral infections, derived from a natural product template.

Q & A

Q. What experimental methods are recommended for isolating and characterizing Petasiphenone from natural sources?

To isolate this compound, researchers typically employ solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or column chromatography for purification . Characterization involves spectroscopic methods: NMR (¹H and ¹³C) for structural elucidation, mass spectrometry for molecular weight confirmation, and UV-Vis spectroscopy to assess purity. For reproducibility, detailed protocols must include solvent ratios, temperature controls, and validation against reference standards .

Q. How can researchers validate the anti-inflammatory activity of this compound in vitro?

Standard assays include measuring cytokine inhibition (e.g., IL-1β or TNF-α) in LPS-stimulated macrophages using ELISA or Western blot . Dose-response experiments should establish IC₅₀ values, while control groups (e.g., untreated cells and known inhibitors like dexamethasone) ensure specificity. Researchers must document cell viability (via MTT assays) to distinguish cytotoxic effects from anti-inflammatory activity .

Q. What are the key considerations for designing pharmacokinetic studies on this compound?

Pharmacokinetic studies require in vivo models (e.g., rodents) to assess absorption, distribution, metabolism, and excretion (ADME). Key parameters include bioavailability (oral vs. intravenous administration), plasma half-life, and tissue penetration. Analytical methods like LC-MS/MS are critical for quantifying this compound in biological matrices. Researchers should address interspecies variability by comparing results across multiple models .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved?

Discrepancies in mechanistic studies (e.g., inhibition of C/EBPβ vs. NF-κB pathways) may stem from differences in experimental models (e.g., cell lines vs. primary cells) or concentration-dependent effects . To resolve contradictions, researchers should:

  • Replicate experiments under identical conditions.
  • Use siRNA knockdown or CRISPR-edited cells to isolate target pathways.
  • Perform meta-analyses of published datasets to identify consensus mechanisms .

Q. What strategies optimize this compound’s stability in formulation studies?

Stability challenges (e.g., photodegradation or hydrolysis) require formulation screens using excipients like cyclodextrins or liposomal encapsulation. Accelerated stability testing (40°C/75% RH) under ICH guidelines can predict shelf life. Analytical techniques like DSC and XRD assess crystallinity, while in vitro release studies validate efficacy .

Q. How should researchers design comparative studies between this compound and synthetic C/EBPβ inhibitors?

Comparative studies must standardize assay conditions (e.g., cell type, LPS concentration, and incubation time). Key metrics include potency (IC₅₀), selectivity (off-target effects via kinase profiling), and toxicity (LD₅₀ in vivo). Molecular docking studies can predict binding affinity differences, while transcriptomic analyses (RNA-seq) reveal pathway-specific variations .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects in this compound studies?

Nonlinear regression models (e.g., log-dose vs. response) are standard for dose-response curves. Researchers should apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For high-throughput data (e.g., RNA-seq), false discovery rate (FDR) correction minimizes Type I errors. Open-source tools like R/Bioconductor ensure reproducibility .

Methodological Challenges and Solutions

Q. How can researchers address low yield in this compound synthesis?

Low yields may result from suboptimal extraction conditions or degradation during purification. Solutions include:

  • Screening alternative solvents (e.g., acetone for polar metabolites).
  • Using immobilized enzymes or biocatalysts to enhance reaction efficiency.
  • Applying QbD (Quality by Design) principles to optimize process parameters .

Q. What criteria should guide the selection of in vivo models for this compound’s toxicity studies?

Models should reflect human disease pathophysiology (e.g., transgenic mice for inflammatory disorders). Researchers must justify species selection, sample size (power analysis), and ethical compliance (3Rs principle). Histopathological assessments and serum biomarkers (ALT, AST) are mandatory for toxicity profiling .

Q. How can computational methods improve this compound’s target identification?

Virtual screening (e.g., molecular docking against C/EBPβ) paired with MD simulations predicts binding stability. Network pharmacology analyses identify off-target interactions, while machine learning models (e.g., Random Forest) prioritize high-confidence targets. Experimental validation via SPR (Surface Plasmon Resonance) confirms computational findings .

Data Interpretation and Reporting

Q. How should researchers present contradictory results in this compound’s efficacy across studies?

Contradictions should be contextualized in the discussion section, addressing variables like cell passage number, assay sensitivity, or compound purity. Transparency in raw data sharing (via repositories like Zenodo) and adherence to FAIR principles enhance reproducibility .

Q. What frameworks ensure rigor in this compound’s preclinical research?

The ARRIVE 2.0 guidelines standardize in vivo reporting, while MIAME criteria govern transcriptomic data. Researchers should pre-register protocols (e.g., on Open Science Framework) and use checklists like the CONSORT extension for preclinical studies to minimize bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.